Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate
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Overview
Description
Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes an azolidinyl ring and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with phenyl isocyanate to introduce the phenylcarbonylamino group. The final step involves the cyclization of the intermediate with a suitable reagent to form the azolidinyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxides, amines, and ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{2,5-dioxo-1-pyrrolidinyl}benzoate: Similar structure but with a pyrrolidinyl ring instead of an azolidinyl ring.
Ethyl 4-{2,5-dioxo-3-[4-(4-pyridinyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate: Contains a pyrrolidinyl ring and a piperidinyl group.
Uniqueness
Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate is unique due to its specific combination of functional groups and ring structures.
Properties
Molecular Formula |
C20H19N3O5 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 4-[3-(2-benzoylhydrazinyl)-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C20H19N3O5/c1-2-28-20(27)14-8-10-15(11-9-14)23-17(24)12-16(19(23)26)21-22-18(25)13-6-4-3-5-7-13/h3-11,16,21H,2,12H2,1H3,(H,22,25) |
InChI Key |
MREQDZLANPBCTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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